2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide

Descripción general

Descripción

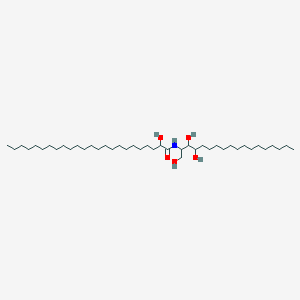

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex organic compound with a molecular formula of C42H85NO5. This compound is characterized by the presence of multiple hydroxyl groups and a long aliphatic chain, making it a significant molecule in various biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide typically involves the reaction of tetracosanoic acid with 1,3,4-trihydroxyoctadecan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:

Activation of Tetracosanoic Acid: This step involves converting tetracosanoic acid into its active ester form using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Amidation Reaction: The activated ester is then reacted with 1,3,4-trihydroxyoctadecan-2-amine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in cellular processes and as a potential biomarker.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide bond play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)docosanamide

- 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tricosanamide

Uniqueness

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various applications.

Actividad Biológica

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex sphingolipid derivative that has garnered attention due to its potential biological activities, particularly in dermatological and cellular contexts. This compound is categorized under phytoceramides, which are known for their roles in skin barrier function and cellular signaling.

Chemical Structure and Properties

The compound's IUPAC name is 2-hydroxy-N-(1,3,4-trihydroxytetracosan-2-yl)octadec-4-enamide. Its molecular formula is C36H73NO5, with a molar mass of approximately 599.97 g/mol. The structure features a long-chain fatty acid component, contributing to its amphiphilic nature, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-N-(1,3,4-trihydroxytetracosan-2-yl)octadec-4-enamide |

| Molecular Formula | C36H73NO5 |

| Molar Mass | 599.97 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CC=CCCCCCCCCCCCCC)O)O)O |

Skin Barrier Function

Research indicates that sphingolipids like this compound play a vital role in maintaining skin barrier integrity. Studies have shown that topical applications of ceramide-like compounds can significantly improve the stratum corneum's barrier function by enhancing moisture retention and reducing transepidermal water loss (TEWL) .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in keratinocytes, suggesting a potential application in treating inflammatory skin conditions such as eczema or psoriasis .

Cell Proliferation and Differentiation

The compound has also been evaluated for its effects on cell proliferation and differentiation. In cellular models, it was found to promote keratinocyte differentiation while inhibiting excessive proliferation, which is beneficial for maintaining healthy skin turnover .

Case Studies

- Efficacy in Sensitive Skin : A clinical study involving participants with sensitive skin highlighted the efficacy of a pseudo-ceramide-containing moisturizer (which includes derivatives similar to our compound) in improving skin hydration and barrier function after four weeks of use. Participants reported significant improvements in skin texture and reduced irritation .

- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit enzymes associated with skin aging. Results indicated that it could effectively inhibit collagenase and elastase activity, which are critical factors in the degradation of skin structure over time .

Propiedades

IUPAC Name |

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXWVVVWGWGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901154362 | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-99-0 | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901154362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide?

A1: this compound is classified as a ceramide, a type of lipid molecule. While its exact molecular weight will vary slightly depending on the isotopic composition, it can be calculated based on its molecular formula of C42H85NO6. Spectroscopic data, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry), have been used to confirm its structure in several studies [, , , , , , , , ].

Q2: Where has this compound been found in nature?

A2: This compound has been isolated from various natural sources, including:

- Fungi: It has been found in the fruiting bodies [, ] and mycelia [] of the basidiomycete fungus Paxillus panuoides. It has also been isolated from the endophytic fungus Alternaria sp. PR-14, found in association with the plant Paeonia delavayi [, ].

- Plants: Researchers identified this compound in the plant Mitrephora maingayi [].

- Algae: The compound was also isolated from the red alga Laurencia cartilaginea [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.